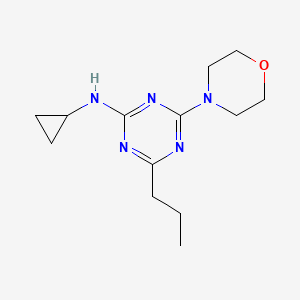








|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl[C:8]1[N:13]=[C:12]([NH:14][CH:15]2[CH2:17][CH2:16]2)[N:11]=[C:10]([CH2:18][CH2:19][CH3:20])[N:9]=1>O1CCOCC1>[CH:15]1([NH:14][C:12]2[N:13]=[C:8]([N:1]3[CH2:6][CH2:5][O:4][CH2:3][CH2:2]3)[N:9]=[C:10]([CH2:18][CH2:19][CH3:20])[N:11]=2)[CH2:17][CH2:16]1
|


|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
2-chloro-4-cyclopropylamino-6-n-propyl-1,3,5-triazine
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=NC(=N1)NC1CC1)CCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are added to a solution
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one to two hours
|
|
Type
|
CUSTOM
|
|
Details
|
to return to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the precipitate is filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is redissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The solution is washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated off
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on silica (eluent: 98.5:1.5 (v/v) dichloromethane-ethanol)
|
|
Type
|
CUSTOM
|
|
Details
|
the product is finally recrystallized from diethyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC1=NC(=NC(=N1)N1CCOCC1)CCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36.2 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |